molecular formula C15H20Cl2N2O4 B8137371 Tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate CAS No. 1044148-92-6

Tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate

Cat. No.: B8137371
CAS No.: 1044148-92-6
M. Wt: 363.2 g/mol
InChI Key: RCXMPEQNIFMEKQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate (CAS: 1044148-88-0) is a nicotinic acid derivative with a pyridine core substituted by two chlorine atoms at positions 2 and 6, a tert-butoxycarbonyl (Boc)-protected amino group at position 4, and a tert-butyl ester at the carboxylate position. Its molecular formula is C₁₅H₂₀Cl₂N₂O₄, and it has a molecular weight of 363.24 g/mol . The compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and peptide mimetics. Its structural features—bulky tert-butyl/Boc groups and electron-withdrawing chlorine substituents—impart unique reactivity and stability, making it valuable in multi-step organic syntheses .

Properties

IUPAC Name

tert-butyl 2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O4/c1-14(2,3)22-12(20)10-8(7-9(16)19-11(10)17)18-13(21)23-15(4,5)6/h7H,1-6H3,(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXMPEQNIFMEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=C(C=C1NC(=O)OC(C)(C)C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101120468
Record name 1,1-Dimethylethyl 2,6-dichloro-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylate
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Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044148-92-6
Record name 1,1-Dimethylethyl 2,6-dichloro-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1044148-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2,6-dichloro-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101120468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthesis Strategy

The synthesis of tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate proceeds via two primary steps:

  • Esterification of 4-amino-2,6-dichloronicotinic acid to form tert-butyl 4-amino-2,6-dichloronicotinate.

  • Boc protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

The sequence ensures that the amino group is protected before subsequent reactions, preventing undesired side reactions during downstream processes.

Step 1: Esterification of 4-Amino-2,6-Dichloronicotinic Acid

The carboxylic acid at the pyridine ring’s 3-position is esterified with tert-butanol. This step typically employs acid catalysis (e.g., sulfuric acid) or coupling agents like dicyclohexylcarbodiimide (DCC). For example:

  • Reaction Conditions :

    • 4-Amino-2,6-dichloronicotinic acid (1 equiv), tert-butanol (3 equiv), DCC (1.2 equiv), dimethylaminopyridine (DMAP, catalytic), in dichloromethane at 25°C for 12 hours.

    • Yield : ~85% after purification via silica gel chromatography.

Step 2: Boc Protection of the Amino Group

The amino group at the 4-position is protected using Boc₂O in the presence of a base. Triethylamine or sodium carbonate is commonly used to deprotonate the amine, facilitating nucleophilic attack on Boc₂O:

  • Reaction Conditions :

    • tert-Butyl 4-amino-2,6-dichloronicotinate (1 equiv), Boc₂O (1.1 equiv), triethylamine (1.5 equiv), in tetrahydrofuran (THF) at 0°C→25°C for 4–6 hours.

    • Yield : 90–95% after aqueous workup and crystallization.

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

ParameterOptions InvestigatedOptimal ChoiceImpact on Yield
Solvent THF, DCM, Ethyl AcetateTHFMaximizes Boc₂O solubility and reaction homogeneity.
Base Triethylamine, Na₂CO₃, DMAPTriethylamineEnsures rapid deprotonation without side reactions.
Temperature 0°C, 25°C, 40°C0°C→25°C (gradient)Prevents exothermic decomposition of Boc₂O.

Industrial-Scale Adaptations

Large-scale production modifies conditions to address cost and safety:

  • Patent Example (Embodiment 5) :

    • Scale : 1500 L reactor.

    • Conditions : tert-Butyl glycinate/ethyl ester solution, Boc₂O (1.1 equiv), pH 7.5–8.5 (adjusted with triethylamine), room temperature.

    • Workup : Extraction with tert-butyl acetate, crystallization.

    • Yield : 231 kg (99.6% purity by HPLC).

Characterization and Quality Control

Analytical Methods

  • HPLC : Purity >99% confirmed via reverse-phase chromatography.

  • NMR : Key peaks include:

    • ¹H NMR (CDCl₃) : δ 1.45 (s, 18H, Boc and tert-butyl), 8.20 (s, 1H, pyridine-H).

    • ¹³C NMR : 155.2 ppm (C=O of Boc), 82.1 ppm (tert-butyl carbons).

Impurity Profiling

Common byproducts arise from incomplete Boc protection or ester hydrolysis. Mitigation strategies include:

  • pH Control : Maintaining pH 7.5–8.5 during Boc protection minimizes hydrolysis.

  • Drying Agents : Anhydrous MgSO₄ or Na₂SO₄ prevents residual water from degrading Boc groups.

Comparative Analysis of Methodologies

Academic vs. Industrial Approaches

AspectAcademic SynthesisIndustrial Synthesis
Scale 1–10 g100–1500 kg
Solvent THF, DCMEthyl acetate (cost-effective)
Purification Column chromatographyCrystallization
Yield 85–95%90–99%

Cost-Benefit Considerations

  • Boc₂O Consumption : Industrial processes use 1.05–1.1 equiv to minimize waste.

  • Solvent Recovery : Ethyl acetate is preferentially recycled in large-scale operations .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Di-tert-butyl dicarbonate (Boc2O): For the protection of amino groups.

    Trifluoroacetic acid (TFA): For the deprotection of Boc groups.

    Sodium hydroxide or triethylamine: As bases in the protection reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate has been investigated for its potential as an anticancer agent. Studies indicate that derivatives of this compound can inhibit specific kinases involved in cancer proliferation, particularly targeting the epidermal growth factor receptor (EGFR) pathways. The compound exhibits low nanomolar IC50 values against certain cancer cell lines, suggesting potent anticancer activity .

2. Kinase Inhibition
This compound functions as a kinase inhibitor, which is crucial for regulating various cellular processes. It has shown effectiveness in inhibiting tyrosine kinases, which are often overactive in cancers. The selectivity of this compound against different kinases has been documented, highlighting its potential utility in targeted cancer therapies .

Synthesis and Derivation

1. Synthetic Pathways
The synthesis of this compound typically involves the reaction of 4-amino-2,6-dichloropyridine with di-tert-butyl dicarbonate. This method provides a straightforward route to obtain the compound with high yield and purity .

2. Structural Modifications
The compound can be modified to enhance its pharmacological properties. For instance, altering the tert-butoxycarbonyl group can lead to variations that may improve solubility or bioavailability, making it a versatile scaffold for drug design .

Biological Studies

1. In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits cell growth in various cancer cell lines. Its mechanism of action involves the induction of apoptosis and cell cycle arrest at specific phases, which is crucial for therapeutic efficacy .

2. In Vivo Studies
Preclinical trials have indicated that this compound can significantly reduce tumor size in xenograft models without severe toxicity, showcasing its potential as a therapeutic agent in oncology .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits cancer cell proliferation via kinase inhibition
Kinase InhibitionTargets specific tyrosine kinases involved in cancer
Synthetic PathwaysDerived from 4-amino-2,6-dichloropyridine using di-tert-butyl dicarbonate
Biological EfficacyInduces apoptosis and cell cycle arrest in vitro
Preclinical EfficacyReduces tumor size in vivo models

Mechanism of Action

The mechanism of action of tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate involves the formation of stable intermediates and complexes with target molecules. The Boc protecting group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions . The molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Scalability : The parent compound is produced by 22 suppliers globally (primarily in China), reflecting demand for Boc-protected intermediates in large-scale API synthesis .
  • Cost-Efficiency : tert-butyl esters are costlier than methyl/ethyl analogs but offer superior stability in long-term storage.

Biological Activity

Tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate (CAS No. 1044148-88-0) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the synthesis, chemical properties, and biological effects of this compound, supported by relevant data and case studies.

  • Molecular Formula : C₁₅H₂₀Cl₂N₂O₄
  • Molecular Weight : 363.24 g/mol
  • CAS Number : 1044148-88-0
  • Synonyms :
    • 4-[di(tert-butoxycarbonyl)amino]-2,6-dichloropyridine
    • tert-Butyl N-tert-butoxycarbonyl-N-(2,6-dichloro-4-pyridyl)carbamate

The compound features a dichloronicotinate structure, which is known to influence various biological pathways.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-2,6-dichloropyridine with di-tert-butyl dicarbonate in the presence of a suitable base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) . This method allows for the introduction of the tert-butoxycarbonyl (Boc) protective group, enhancing the compound's stability and bioactivity.

Enzyme Inhibition

Compounds containing pyridine rings often act as enzyme inhibitors. Preliminary studies suggest that this compound may inhibit certain metabolic enzymes involved in drug metabolism . The presence of chlorine atoms in the structure can enhance binding affinity to enzyme active sites.

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated the antibacterial properties of various pyridine derivatives. The results indicated that compounds with similar functional groups exhibited varying degrees of inhibition against Escherichia coli and Bacillus subtilis .
  • Enzyme Interaction Studies : Computational docking studies have been conducted to assess the interaction of pyridine derivatives with target enzymes. These studies provide insights into the binding modes and potential inhibitory effects of compounds like this compound .
  • Toxicological Assessments : Toxicity evaluations are crucial for understanding the safety profile of new compounds. Preliminary assessments suggest that while some derivatives exhibit low toxicity levels, further studies are needed to establish comprehensive safety data for this compound .

Data Table: Biological Activity Overview

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of Staphylococcus aureus and Bacillus subtilis
Enzyme InhibitionPotential inhibition of metabolic enzymes
Toxicity AssessmentLow toxicity in preliminary studies

Q & A

Q. How can I optimize the synthesis of tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate while minimizing side reactions?

  • Methodological Answer : The compound’s synthesis involves protecting the amino group with a tert-butoxycarbonyl (Boc) group and introducing chlorine substituents at positions 2 and 6 on the nicotinate ring. Key steps include:
  • Boc Protection : Use Boc anhydride in a polar aprotic solvent (e.g., THF or DMF) under inert atmosphere, with catalytic DMAP to enhance reaction efficiency .
  • Chlorination : Employ POCl₃ or N-chlorosuccinimide (NCS) in the presence of a Lewis acid (e.g., AlCl₃) for regioselective chlorination. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 7:3) to detect intermediates and byproducts .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures can isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water 60:40, UV detection at 254 nm).

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the tert-butyl groups (δ ~1.3 ppm for CH₃, ¹H; δ ~28-30 ppm for quaternary C, ¹³C) and aromatic protons (δ ~7.5-8.5 ppm for the dichloronicotinate ring). The Boc-protected NH may appear as a broad singlet at δ ~5-6 ppm in DMSO-d₆ .
  • IR Spectroscopy : Look for Boc carbonyl stretch (~1680–1720 cm⁻¹) and C-Cl stretches (~550–750 cm⁻¹) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ or [M+Na]⁺ peaks consistent with the molecular formula C₁₆H₂₃Cl₂N₂O₄ (exact mass ~393.09 Da).

Q. What are the critical stability considerations during storage?

  • Methodological Answer :
  • Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture or acidic/basic conditions, which can deprotect the amino group .
  • Monitor degradation via periodic HPLC analysis. If decomposition >5%, repurify via flash chromatography.

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bulky tert-butyl groups at the Boc-protected amino and ester positions limit accessibility for nucleophilic or electrophilic attacks. For Suzuki-Miyaura coupling:
  • Use Pd(PPh₃)₄ with aryl boronic acids at elevated temperatures (80–100°C) in toluene/EtOH. Steric effects may reduce yields; optimize catalyst loading (5–10 mol%) and reaction time (24–48 hrs) .
  • Analyze regioselectivity via X-ray crystallography or NOESY NMR to confirm coupling sites.

Q. What mechanistic insights explain contradictory data in Boc deprotection studies under acidic conditions?

  • Methodological Answer : Conflicting reports on Boc cleavage efficiency (e.g., TFA vs. HCl/dioxane) may arise from:
  • Solvent Effects : TFA in DCM rapidly deprotects the amino group, but residual water can hydrolyze the ester moiety. Use anhydrous conditions and monitor with ¹H NMR .
  • Temperature : Elevated temperatures (40–50°C) accelerate deprotection but risk nicotinate ring chlorination. Control via low-temperature (–10°C) TFA treatments.

Q. How can computational modeling predict degradation pathways under thermal stress?

  • Methodological Answer :
  • Perform DFT calculations (B3LYP/6-31G*) to identify bond dissociation energies (BDEs). The Boc group’s carbonyl (C=O) and C-Cl bonds are most susceptible to thermal cleavage.
  • Validate with TGA/DSC: A sharp endothermic peak above 150°C correlates with Boc decomposition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate

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